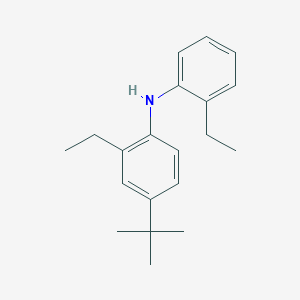
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline is an organic compound with the molecular formula C19H23N It is a derivative of aniline, featuring tert-butyl and ethyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline typically involves the reaction of 4-tert-butylaniline with 2-ethylphenylamine under specific conditions. One common method includes:
Starting Materials: 4-tert-butylaniline and 2-ethylphenylamine.
Solvent: Toluene is often used as a solvent.
Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) may be employed.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylaniline: A simpler derivative with only a tert-butyl group.
2-Ethylaniline: Contains an ethyl group on the aromatic ring.
N-Phenyl-2-ethylamine: Similar structure but lacks the tert-butyl group.
Uniqueness
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
113644-15-8 |
|---|---|
Molecular Formula |
C20H27N |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-tert-butyl-2-ethyl-N-(2-ethylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-6-15-10-8-9-11-18(15)21-19-13-12-17(20(3,4)5)14-16(19)7-2/h8-14,21H,6-7H2,1-5H3 |
InChI Key |
OWDDMOLXUHLNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C=C(C=C2)C(C)(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)
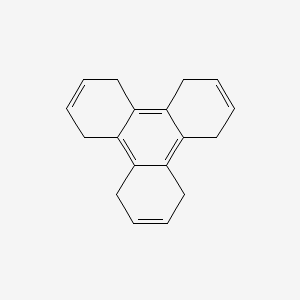
![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
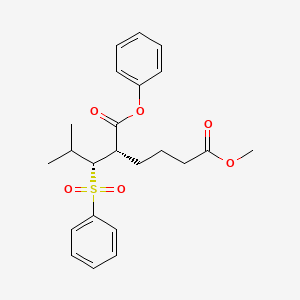
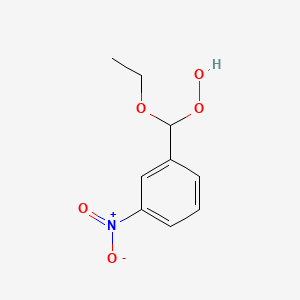
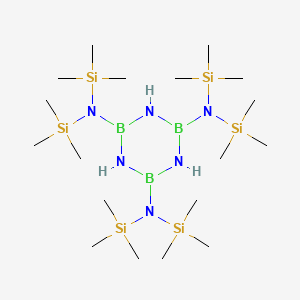
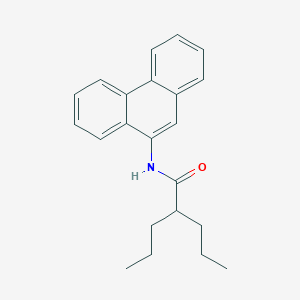
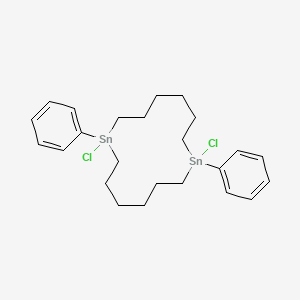

![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
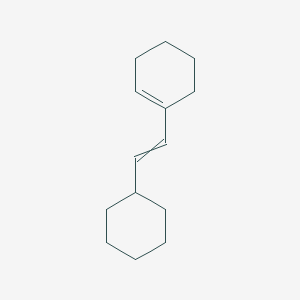
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
